5-methoxy-2-methyl-4-morpholinopyridazin-3(2H)-one
Description
Properties
CAS No. |
55153-47-4 |
|---|---|
Molecular Formula |
C10H15N3O3 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
5-methoxy-2-methyl-4-morpholin-4-ylpyridazin-3-one |
InChI |
InChI=1S/C10H15N3O3/c1-12-10(14)9(8(15-2)7-11-12)13-3-5-16-6-4-13/h7H,3-6H2,1-2H3 |
InChI Key |
QDFRESYLLURJTC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)OC)N2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-methyl-4-morpholinopyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde.
Introduction of Substituents: The methoxy and methyl groups can be introduced via electrophilic aromatic substitution reactions. For example, methoxylation can be achieved using methanol and an acid catalyst, while methylation can be done using methyl iodide and a base.
Morpholino Group Addition: The morpholino group can be introduced through nucleophilic substitution reactions, where a halogenated pyridazine intermediate reacts with morpholine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.
Substitution: The methoxy and morpholino groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) for deprotonation and alkyl halides for alkylation are commonly used.
Major Products
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include dihydropyridazine derivatives.
Substitution: Products vary depending on the substituents introduced, such as alkylated or acylated derivatives.
Scientific Research Applications
Introduction to 5-Methoxy-2-Methyl-4-Morpholinopyridazin-3(2H)-One
This compound, a compound with the molecular formula and a molecular weight of 225.24 g/mol, has garnered attention in various scientific research applications due to its unique structural properties and potential therapeutic benefits. This article explores its applications across different fields, particularly in medicinal chemistry and pharmacology.
Structure and Characteristics
The compound features a pyridazine ring with a morpholine substituent, which contributes to its biological activity. Its chemical structure can be represented as follows:
- IUPAC Name : 5-methoxy-2-methyl-4-(morpholin-4-yl)pyridazin-3-one
- CAS Number : 55153-47-4
- Molecular Formula :
Medicinal Chemistry
-
Anticancer Activity :
Recent studies have indicated that this compound exhibits potential anticancer properties. Its structural modifications have led to compounds that inhibit specific cancer pathways, particularly those related to cyclin-dependent kinases (CDKs). For instance, compounds derived from this structure have been tested for their efficacy against various tumor cell lines, showing promising results in preclinical trials . -
Proteasome Inhibition :
The compound has been explored as a scaffold for developing proteasome inhibitors, which are crucial in treating diseases like cancer and leishmaniasis. The inhibition of the β5-subunit of the proteasome has been linked to increased efficacy against certain types of cancer . -
Neuroprotective Effects :
There is emerging evidence that compounds similar to this compound may possess neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. The morpholine ring is believed to enhance blood-brain barrier penetration, making it a candidate for neurological drug development.
Pharmacological Studies
-
Pharmacokinetics :
Studies on the pharmacokinetic properties of this compound have shown favorable absorption and distribution characteristics in animal models. For example, oral administration has demonstrated effective bioavailability and metabolic stability . -
Mechanism of Action :
The mechanism by which this compound exerts its effects involves modulation of various signaling pathways associated with cell proliferation and apoptosis. Understanding these mechanisms is crucial for optimizing its use as a therapeutic agent.
Case Studies
-
Case Study: Cancer Treatment :
In a recent study, derivatives of this compound were tested against breast cancer cell lines. The results indicated a significant reduction in cell viability compared to control groups, suggesting that this compound could serve as a lead structure for developing new anticancer drugs. -
Case Study: Leishmaniasis :
A scaffold-hopping strategy involving this compound led to the identification of new inhibitors against Leishmania donovani, the causative agent of visceral leishmaniasis. These new compounds showed enhanced activity compared to previously known treatments .
Mechanism of Action
The mechanism of action of 5-methoxy-2-methyl-4-morpholinopyridazin-3(2H)-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The morpholino group can enhance its solubility and facilitate interactions with biological molecules, while the methoxy and methyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Physicochemical Properties
- Solubility: The morpholine group enhances aqueous solubility compared to alkynyl- or phenyl-substituted pyridazinones. For instance, 5-chloro-6-phenyl derivatives are less polar due to the hydrophobic phenyl group .
- Crystal Packing : While direct data is unavailable, analogs like 4-(4-methylphenyl)-2-propargylphthalazin-1(2H)-one () demonstrate that bulky substituents influence intermolecular interactions. The morpholine group may promote C-H···O/N hydrogen bonds, affecting melting points and crystallinity .
Reactivity and Functionalization
- Morpholine as a Directing Group: The morpholine substituent’s electron-donating nature could deactivate the pyridazinone ring toward electrophilic substitution but facilitate metal-catalyzed cross-coupling reactions at position 6, similar to alkynyl-substituted analogs .
- Comparison with Chloro Derivatives: The 5-chloro-6-phenylpyridazinones () are more reactive toward nucleophilic substitutions (e.g., methoxylation), whereas the morpholine group in the target compound is less labile, favoring stability over further functionalization .
Research Implications and Gaps
- Synthetic Optimization : The target compound’s synthesis may require optimization of reaction time and temperature, as morpholine’s bulkiness could slow substitution kinetics compared to smaller nucleophiles like methoxide .
- Further studies could explore the morpholine derivative’s kinase inhibition or antimicrobial properties.
Biological Activity
5-Methoxy-2-methyl-4-morpholinopyridazin-3(2H)-one is a compound belonging to the pyridazinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Compounds with a pyridazin-3(2H)-one nucleus have been linked to multiple pharmacological effects, including:
- Antihypertensive effects : These compounds can modulate vascular tone and blood pressure.
- Antimicrobial activity : They exhibit inhibitory effects against various bacterial strains.
- Anti-inflammatory properties : The compound may reduce inflammation through modulation of immune responses.
- Analgesic and antinociceptive activities : It may alleviate pain through central and peripheral mechanisms.
Pharmacological Activities
Research has indicated that derivatives of pyridazinone, including this compound, possess significant biological activities. Below is a summary table highlighting the key pharmacological effects observed in various studies:
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds similar to this compound. For instance:
- Antimicrobial Activity : A study reported that pyridazinone derivatives displayed potent inhibitory effects against Pseudomonas aeruginosa with a minimum inhibitory concentration (MIC) as low as 0.21 µM, indicating strong antibacterial potential .
- Anti-inflammatory Effects : In vitro assays demonstrated that these compounds could significantly reduce pro-inflammatory cytokines in activated macrophages, suggesting their utility in treating inflammatory diseases .
- Anticancer Properties : Research involving various cancer cell lines indicated that derivatives showed selective cytotoxicity, particularly against breast cancer cells (MCF-7), with IC50 values ranging from 3.1 µM to 8.7 µM depending on the specific derivative tested .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
